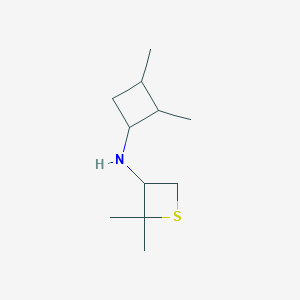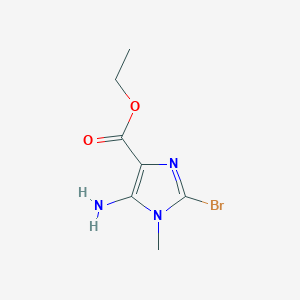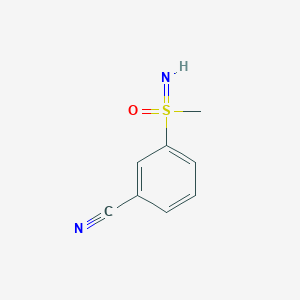![molecular formula C9H16N2O2 B12980811 Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12980811.png)
Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid: is a heterocyclic compound with the molecular formula C8H16N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This can occur under both nucleophilic and electrophilic conditions, depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as an agonist for specific receptors. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1,4-Diazabicyclo[4.4.0]decane: Similar in structure but differs in its chemical reactivity and applications.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic core but have different substituents and properties.
Uniqueness: Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)7-1-3-11-4-2-10-6-8(11)5-7/h7-8,10H,1-6H2,(H,12,13) |
InChI Key |
FXZJRWYQTBWNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol](/img/structure/B12980730.png)



![tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B12980752.png)



![4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12980758.png)





